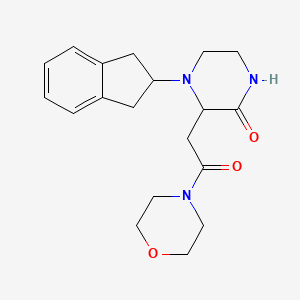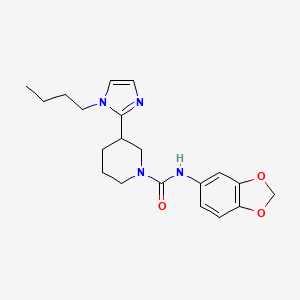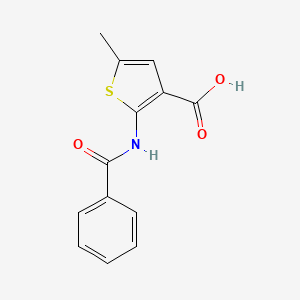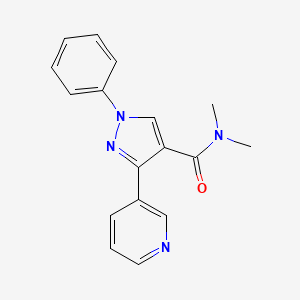
6,7-Dimethoxy-2-(3-methylphenyl)-2,3-dihydro-1h-isoindol-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dimethoxy-2-(3-methylphenyl)-2,3-dihydro-1h-isoindol-1-one is a chemical compound that belongs to the class of isoindolones Isoindolones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-2-(3-methylphenyl)-2,3-dihydro-1h-isoindol-1-one typically involves the reaction of 6,7-dimethoxy-3,4-dihydroisoquinoline with appropriate reagents. One common method includes the use of diethyl oxalate and phosphorus oxychloride under Bischler–Napieralski reaction conditions . The reaction proceeds through cyclization to form the desired isoindolone structure.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
6,7-Dimethoxy-2-(3-methylphenyl)-2,3-dihydro-1h-isoindol-1-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoindolone core.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce new functional groups to the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various alcohols or amines.
Wissenschaftliche Forschungsanwendungen
6,7-Dimethoxy-2-(3-methylphenyl)-2,3-dihydro-1h-isoindol-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Industry: Used in the synthesis of materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 6,7-Dimethoxy-2-(3-methylphenyl)-2,3-dihydro-1h-isoindol-1-one involves its interaction with various molecular targets. One notable target is the sigma-2 receptor, which is involved in intracellular calcium regulation and cholesterol homeostasis . The compound’s binding to this receptor can modulate pain pathways and inflammatory responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,7-Dimethoxy-3,4-dihydroisoquinoline: Shares a similar core structure but lacks the 3-methylphenyl group.
6,7-Dimethoxy-2-(3-methylphenyl)-4H-3,1-benzoxazin-4-one: Another related compound with a different heterocyclic system.
Uniqueness
6,7-Dimethoxy-2-(3-methylphenyl)-2,3-dihydro-1h-isoindol-1-one is unique due to its specific substitution pattern and the presence of both methoxy and methylphenyl groups
Eigenschaften
IUPAC Name |
6,7-dimethoxy-2-(3-methylphenyl)-3H-isoindol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-11-5-4-6-13(9-11)18-10-12-7-8-14(20-2)16(21-3)15(12)17(18)19/h4-9H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGNVHWTMKJIKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CC3=C(C2=O)C(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60975088 |
Source


|
| Record name | 6,7-Dimethoxy-2-(3-methylphenyl)-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60975088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5969-21-1 |
Source


|
| Record name | 6,7-Dimethoxy-2-(3-methylphenyl)-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60975088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl 5-bromo-2-[(2-thienylcarbonyl)amino]benzoate](/img/structure/B5634809.png)
![(1S,5R)-6-(3-methylbut-2-enyl)-3-(5-methylthiophen-2-yl)sulfonyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5634815.png)

![2-(4-fluorophenyl)-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]morpholine](/img/structure/B5634830.png)
![5-{[3-(dimethylamino)-1-pyrrolidinyl]carbonyl}-N-ethyl-2-pyrimidinamine](/img/structure/B5634835.png)


![N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-ACETAMIDOBENZAMIDE](/img/structure/B5634848.png)

![N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5634859.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3,4-dihydro-2H-chromen-3-ylmethyl)acetamide](/img/structure/B5634864.png)

![1-(2-Chlorophenyl)-4-[(3,4-difluorophenyl)methyl]piperazine](/img/structure/B5634879.png)
![1-[5-Amino-3-(4-methoxyphenyl)-1,2,4-triazol-1-yl]-3-phenylpropan-1-one](/img/structure/B5634909.png)
